molecular formula C13H9BrClNO B11987026 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol CAS No. 16434-76-7

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol

Cat. No.: B11987026
CAS No.: 16434-76-7
M. Wt: 310.57 g/mol
InChI Key: VSAVFQLPHIEAFP-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H9BrClNO. It is characterized by the presence of bromine, chlorine, and phenol functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-chloroaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(4-methylphenyl)imino]methyl}phenol
  • 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}phenol
  • 4-Bromo-2-{[(4-methoxyphenyl)imino]methyl}phenol

Uniqueness

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

16434-76-7

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

4-bromo-2-[(4-chlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H

InChI Key

VSAVFQLPHIEAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Cl

Origin of Product

United States

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